

# IUPAC nomenclature and common synonyms for 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate.

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## Compound of Interest

Compound Name: 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate

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## A Comprehensive Technical Guide to 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate

This technical guide provides an in-depth overview of **2-Hydroxypropyl 12-hydroxyoctadec-9-enoate**, a compound of growing interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, properties, synthesis, and potential applications in the pharmaceutical industry.

## IUPAC Nomenclature and Common Synonyms

The systematic IUPAC name for this compound is 2-hydroxypropyl (9Z,12R)-12-hydroxyoctadec-9-enoate. It is a monoester formed from the esterification of ricinoleic acid and propylene glycol.<sup>[1]</sup>

Due to its origins and structure, it is also known by several common synonyms:

- Propylene glycol monoricinoleate<sup>[1]</sup>
- PGMR
- 1,2-Propanediol monoricinoleate
- 12-Hydroxy-9-octadecenoic acid, monoester with 1,2-propanediol

## Chemical and Physical Properties

**2-Hydroxypropyl 12-hydroxyoctadec-9-enoate** is a viscous, colorless to pale yellow liquid.<sup>[1]</sup> Its unique structure, featuring a hydroxyl group on both the fatty acid chain and the propylene glycol moiety, imparts amphiphilic properties, making it an effective emulsifier and solvent.<sup>[1]</sup>

Property	Value
Molecular Formula	C21H40O4
Molecular Weight	356.5 g/mol
Appearance	Clear, pale, moderately viscous liquid
Solubility	Water-insoluble
CAS Number	26402-31-3

## Synthesis of 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate

The primary methods for synthesizing **2-Hydroxypropyl 12-hydroxyoctadec-9-enoate** are through the direct esterification of ricinoleic acid with propylene glycol or the transesterification of castor oil (which is rich in ricinoleic acid triglycerides).<sup>[1]</sup> Enzymatic synthesis using lipases is a preferred green chemistry approach due to its high selectivity and mild reaction conditions.

## Experimental Protocol: Enzymatic Synthesis

This protocol describes a representative lab-scale enzymatic synthesis.

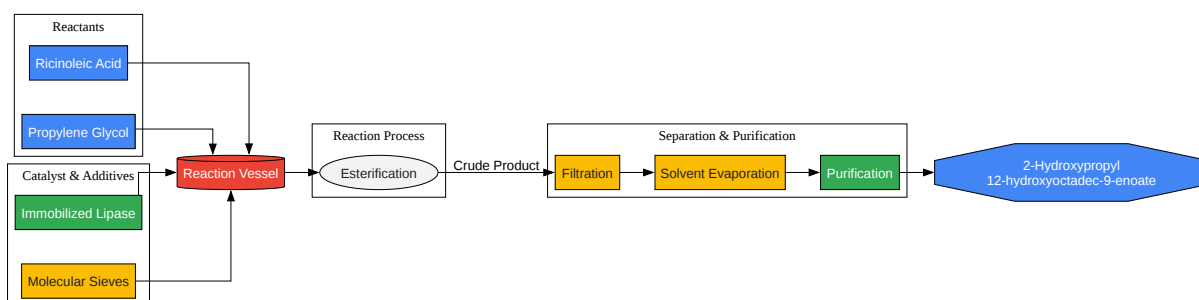
Materials:

- Ricinoleic acid
- Propylene glycol
- Immobilized lipase (e.g., Novozym 435, from *Candida antarctica*)
- Solvent (e.g., n-hexane, optional for reducing viscosity)

- Molecular sieves (for water removal)
- Reaction vessel with temperature and agitation control

#### Methodology:

- **Reactant Preparation:** A molar ratio of propylene glycol to ricinoleic acid of 2:1 to 6:1 is typically used to favor the formation of the monoester.
- **Reaction Setup:** The reactants are charged into the reaction vessel. If a solvent is used, it is added at this stage.
- **Enzyme Addition:** Immobilized lipase is added to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactants.
- **Water Removal:** Molecular sieves are added to the reaction mixture to remove water produced during the esterification, which drives the reaction equilibrium towards product formation.
- **Reaction Conditions:** The reaction is carried out at a controlled temperature, typically between 40-60°C, with constant agitation for a period of 0.5 to 10 hours.
- **Monitoring:** The reaction progress can be monitored by measuring the acid value of the mixture over time.
- **Product Isolation:** Upon completion, the immobilized enzyme is removed by filtration. The solvent (if used) is removed under reduced pressure. The resulting product is a mixture of the desired monoester, unreacted starting materials, and some diester.
- **Purification:** Further purification can be achieved through column chromatography or vacuum distillation to isolate the **2-Hydroxypropyl 12-hydroxyoctadec-9-enoate**.



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Enzymatic synthesis workflow of **2-Hydroxypropyl 12-hydroxyoctadec-9-enoate**.

## Applications in Drug Development

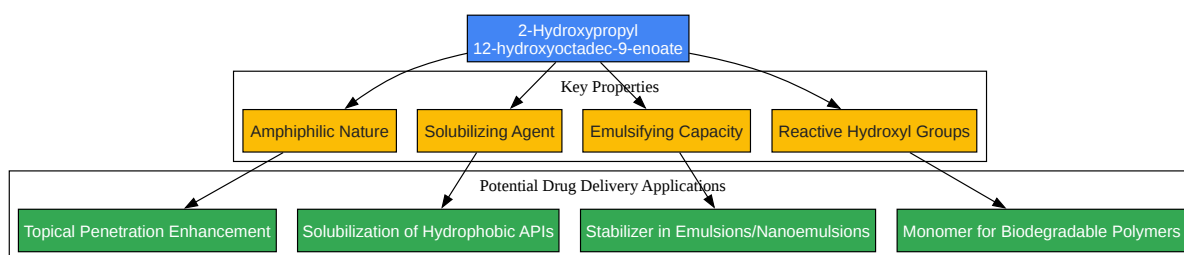
While specific research on **2-Hydroxypropyl 12-hydroxyoctadec-9-enoate** in drug development is emerging, its constituent parts, ricinoic acid and propylene glycol, have established roles in pharmaceutical formulations. Propylene glycol is a widely used solvent, humectant, and preservative in oral, topical, and injectable formulations.[2][3][4] Esters of ricinoic acid are utilized for their emulsifying and plasticizing properties.[5]

The unique amphiphilic nature of **2-Hydroxypropyl 12-hydroxyoctadec-9-enoate** makes it a promising candidate for various applications in drug delivery:

- **Topical Drug Delivery:** Its properties are similar to other propylene glycol monoesters that have been shown to enhance the skin penetration of active pharmaceutical ingredients

(APIs).[6] It can potentially be used in creams, ointments, and transdermal patches to improve the delivery of drugs through the skin.

- **Solubilizer for Poorly Soluble Drugs:** Like other esters and propylene glycol itself, it can act as a solubilizing agent for hydrophobic drugs, improving their bioavailability in oral and topical formulations. Propylene glycol caprylate, a similar compound, has been used in nanoemulsion formulations for anticancer drugs.[7]
- **Excipient in Emulsions and Nanoemulsions:** Its emulsifying properties make it suitable for use as a stabilizer in oil-in-water or water-in-oil emulsions, which are common vehicles for drug delivery.
- **Component of Biodegradable Polymers:** The hydroxyl groups in the molecule provide reactive sites for polymerization, opening possibilities for its use in creating biodegradable polymers for drug-eluting implants and controlled-release formulations.[8]



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Logical relationships of properties to potential drug delivery applications.

## Conclusion

**2-Hydroxypropyl 12-hydroxyoctadec-9-enoate** is a versatile oleochemical with significant potential in the pharmaceutical industry. Its synthesis from renewable resources like castor oil

aligns with the principles of green chemistry. Further research into its efficacy as a drug delivery vehicle and its biocompatibility will be crucial in realizing its full potential in the development of novel therapeutics.

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